molecular formula C2H2N4O2S B13960641 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid CAS No. 730915-04-5

5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid

Cat. No.: B13960641
CAS No.: 730915-04-5
M. Wt: 146.13 g/mol
InChI Key: ZZUQSMYPEUWPOM-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- is a synthetic organic heterocyclic compound. It is characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and stability across a wide pH range. It has applications in various fields, including medicinal chemistry, material science, and coordination chemistry .

Preparation Methods

The synthesis of 1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- involves several methods:

    Microwave-Assisted Synthesis: This method utilizes microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.

    Heterogeneous Catalysts: These catalysts facilitate the reaction without being consumed, making the process more efficient and environmentally friendly.

    Nanoparticles as Heterogeneous Catalysts: Nanoparticles provide a large surface area for reactions, enhancing the efficiency of the synthesis.

    Miscellaneous Methods: Other methods include traditional heating and the use of various solvents and reagents.

Chemical Reactions Analysis

1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting specific enzymes, thereby altering biochemical pathways. The presence of multiple nitrogen atoms in its structure allows it to form stable complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

1H-Tetrazole-1-carboxylic acid, 2,5-dihydro-5-thioxo- is unique due to its high nitrogen content and stability. Similar compounds include:

Properties

IUPAC Name

5-sulfanylidene-2H-tetrazole-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2S/c7-2(8)6-1(9)3-4-5-6/h(H,7,8)(H,3,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUQSMYPEUWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)N=NNN1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597464
Record name 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-mercaptotetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected.
Record name 5-MERCAPTOTETRAZOL-1-ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19569
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

730915-04-5
Record name 5-MERCAPTOTETRAZOL-1-ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19569
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Sulfanylidene-2,5-dihydro-1H-tetrazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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